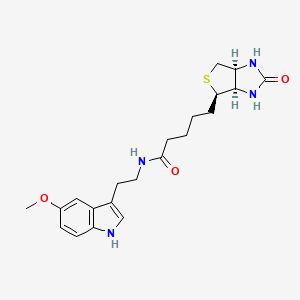

N-Biotinyl-5-methoxytryptamine

Description

BenchChem offers high-quality N-Biotinyl-5-methoxytryptamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Biotinyl-5-methoxytryptamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]pentanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N4O3S/c1-28-14-6-7-16-15(10-14)13(11-23-16)8-9-22-19(26)5-3-2-4-18-20-17(12-29-18)24-21(27)25-20/h6-7,10-11,17-18,20,23H,2-5,8-9,12H2,1H3,(H,22,26)(H2,24,25,27)/t17-,18-,20-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRHIAKHTGHVRKZ-QWFCFKBJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC=C2CCNC(=O)CCCCC3C4C(CS3)NC(=O)N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=C1)NC=C2CCNC(=O)CCCC[C@@H]3[C@H]4[C@@H](CS3)NC(=O)N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and Characterization of N-Biotinyl-5-methoxytryptamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of N-Biotinyl-5-methoxytryptamine. This biotinylated derivative of the neuroactive compound 5-methoxytryptamine (B125070) is a valuable molecular probe for studying the serotonin (B10506) system, including receptor binding, localization, and signaling pathways. This document outlines a detailed synthetic protocol, methods for characterization, and a summary of the relevant biological context for its application in neuroscience and drug discovery.

Introduction

5-Methoxytryptamine (5-MT), a derivative of serotonin, is a naturally occurring compound that exhibits high affinity for various serotonin (5-HT) receptors.[1][2] Its role as a potent agonist at several 5-HT receptor subtypes makes it a significant molecule in neuropharmacological research.[1] Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule of interest, is a widely used technique in molecular biology for labeling and detection. The high-affinity interaction between biotin and streptavidin/avidin allows for the sensitive and specific detection and isolation of biotinylated molecules and their binding partners.

N-Biotinyl-5-methoxytryptamine is designed as a chemical probe to leverage the pharmacological properties of 5-MT and the detection capabilities of the biotin-streptavidin system. This allows for the investigation of 5-HT receptor distribution, trafficking, and interaction with other proteins. This guide details a feasible synthetic route and the expected analytical characterization of the final compound.

Synthesis of N-Biotinyl-5-methoxytryptamine

The synthesis of N-Biotinyl-5-methoxytryptamine is achieved through the acylation of the primary amine of 5-methoxytryptamine with an activated biotin derivative. A common and effective method involves the use of a biotin N-hydroxysuccinimide (NHS) ester, which reacts efficiently with the primary amine under mild conditions to form a stable amide bond.

Proposed Synthetic Scheme

Caption: Synthetic scheme for N-Biotinyl-5-methoxytryptamine.

Experimental Protocol

Materials:

-

5-Methoxytryptamine (CAS: 608-07-1)

-

Biotin N-hydroxysuccinimide ester (Biotin-NHS)

-

Anhydrous Dimethylformamide (DMF)

-

Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIPEA)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 5-methoxytryptamine (1 equivalent) in anhydrous DMF. To this solution, add triethylamine or DIPEA (1.2 equivalents) to act as a base.

-

Addition of Biotin-NHS: In a separate container, dissolve Biotin-NHS (1.1 equivalents) in a minimal amount of anhydrous DMF. Add this solution dropwise to the 5-methoxytryptamine solution at room temperature with continuous stirring.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., dichloromethane (B109758):methanol (B129727), 9:1 v/v).

-

Workup: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane to yield pure N-Biotinyl-5-methoxytryptamine.

Characterization

The successful synthesis of N-Biotinyl-5-methoxytryptamine can be confirmed through various analytical techniques. Below are the expected characterization data based on the structures of the starting materials.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is a crucial technique to confirm the molecular weight of the synthesized compound.

| Compound | Molecular Formula | Calculated Monoisotopic Mass (Da) | Expected [M+H]⁺ (m/z) |

| 5-Methoxytryptamine | C₁₁H₁₄N₂O | 190.1106 | 191.1179 |

| Biotin | C₁₀H₁₆N₂O₃S | 244.0882 | 245.0955 |

| N-Biotinyl-5-methoxytryptamine | C₂₁H₂₈N₄O₄S | 448.1831 | 449.1904 |

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical structure of the molecule. The following tables summarize the known chemical shifts for the starting materials and the expected shifts for the product.

¹H NMR Data (Expected for N-Biotinyl-5-methoxytryptamine in a suitable deuterated solvent like DMSO-d₆):

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity |

| Indole N-H | ~10.8 | s |

| Indole ring protons | 6.7 - 7.5 | m |

| Methoxy (-OCH₃) protons | ~3.8 | s |

| Ethyl chain protons (-CH₂CH₂-) | 2.8 - 3.4 | m |

| Biotin amide N-H protons | ~6.3, ~6.4 | s |

| Biotin ureido protons | ~4.1, ~4.3 | m |

| Biotin valeric acid chain protons | 1.2 - 2.8 | m |

¹³C NMR Data (Expected for N-Biotinyl-5-methoxytryptamine in a suitable deuterated solvent like DMSO-d₆):

| Carbon Assignment | Expected Chemical Shift (ppm) |

| Biotin carbonyl (amide) | ~172 |

| Biotin carbonyl (ureido) | ~162 |

| Indole ring carbons | 100 - 153 |

| Methoxy (-OCH₃) carbon | ~55 |

| Biotin carbons | 25 - 61 |

| Ethyl chain carbons | ~25, ~40 |

Biological Activity and Signaling Pathway

N-Biotinyl-5-methoxytryptamine is expected to retain the pharmacological activity of its parent compound, 5-methoxytryptamine, which is a potent agonist at several serotonin receptors, particularly the 5-HT₁, 5-HT₂, 5-HT₄, 5-HT₆, and 5-HT₇ subtypes.[1] Many of these are G-protein coupled receptors (GPCRs). The biotin tag allows for the study of these receptor-ligand interactions.

Proposed Experimental Workflow for Receptor Binding Studies

Caption: Workflow for studying receptor binding.

General Serotonin Receptor Signaling Pathway (Gq-coupled)

Many serotonin receptors, such as the 5-HT₂ subfamily, are coupled to Gq proteins, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling events.

Caption: A generalized Gq-coupled 5-HT receptor signaling pathway.

Conclusion

N-Biotinyl-5-methoxytryptamine is a valuable tool for researchers in neuroscience and pharmacology. The synthetic protocol provided in this guide is based on well-established chemical principles and should be readily adaptable in a standard laboratory setting. The characterization data provided will aid in the confirmation of the synthesized product. The use of this biotinylated probe in conjunction with modern analytical techniques will facilitate a deeper understanding of the serotonin system and aid in the development of novel therapeutics targeting this important neurotransmitter system.

References

N-Biotinyl-5-methoxytryptamine: A Technical Guide to its Potential Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Biotinyl-5-methoxytryptamine is a fascinating molecule that merges the structural features of biotin (B1667282), an essential B vitamin, with 5-methoxytryptamine (B125070), a close structural analog of the neurohormone melatonin (B1676174). This unique combination suggests a range of potential biological activities and applications in biochemical research. As a biotinylated derivative, this compound can serve as a valuable tool for probing and isolating potential cellular targets of 5-methoxytryptamine and, by extension, melatonin. The biotin moiety allows for high-affinity binding to avidin (B1170675) and streptavidin, enabling a variety of detection and purification techniques.

This technical guide provides a comprehensive overview of the hypothesized biological activities of N-Biotinyl-5-methoxytryptamine, drawing parallels with the well-established functions of melatonin and its analogs. It also outlines detailed experimental protocols to facilitate further investigation into its pharmacological profile and offers visualizations of potential signaling pathways and experimental workflows.

Hypothesized Biological Activities and Data Presentation

Given its structural similarity to melatonin, N-Biotinyl-5-methoxytryptamine is predicted to interact with melatonin receptors, namely MT1 and MT2. These G protein-coupled receptors are implicated in a myriad of physiological processes, including the regulation of circadian rhythms, antioxidant defense, and cell proliferation.[1][2] The biological effects of melatonin are diverse, ranging from antioxidant and immunomodulatory properties to anti-proliferative and pro-apoptotic signals in cancer cells.[3] Consequently, N-Biotinyl-5-methoxytryptamine may exhibit similar activities.

The following table summarizes the potential biological activities of N-Biotinyl-5-methoxytryptamine and the key quantitative parameters for their assessment.

| Potential Biological Activity | Potential Target | Key Quantitative Parameters | Significance |

| Melatonin Receptor Binding | MT1 and MT2 Receptors | Ki (Inhibition Constant), IC50 (Half-maximal Inhibitory Concentration) | Determines the affinity and selectivity of the compound for melatonin receptors. |

| Receptor-Mediated Signaling | Gαi/o, Gαq/11 subunits | EC50 (Half-maximal Effective Concentration), Emax (Maximum Effect) | Characterizes the functional activity of the compound as an agonist or antagonist. |

| Antioxidant Activity | Reactive Oxygen Species (ROS) | ORAC (Oxygen Radical Absorbance Capacity) Value, EC50 in cellular antioxidant assays | Measures the capacity to neutralize free radicals and protect cells from oxidative stress. |

| Anti-proliferative Effects | Cancer Cell Lines (e.g., melanoma, breast cancer) | GI50 (Half-maximal Growth Inhibition), IC50 for viability reduction | Evaluates the potential of the compound to inhibit cancer cell growth.[3] |

| Pro-apoptotic Activity | Cancer Cell Lines | Percentage of apoptotic cells, Caspase-3/7 activity levels | Assesses the ability of the compound to induce programmed cell death in cancer cells.[3] |

Experimental Protocols

The following provides a detailed methodology for a key experiment to characterize the interaction of N-Biotinyl-5-methoxytryptamine with melatonin receptors.

Melatonin Receptor Radioligand Binding Assay

This protocol is adapted from methodologies used for other melatonin analogs and is designed to determine the binding affinity of N-Biotinyl-5-methoxytryptamine for MT1 and MT2 receptors.[2]

Objective: To determine the inhibition constant (Ki) of N-Biotinyl-5-methoxytryptamine for the MT1 and MT2 melatonin receptors.

Materials:

-

Cell membranes expressing human MT1 or MT2 receptors.

-

2-[¹²⁵I]-iodomelatonin (Radioligand).

-

N-Biotinyl-5-methoxytryptamine (Test Compound).

-

Melatonin (Reference Compound).

-

Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂).

-

Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Thaw the cell membranes expressing either MT1 or MT2 receptors on ice. Homogenize the membranes in ice-cold binding buffer.

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Binding Buffer.

-

A fixed concentration of 2-[¹²⁵I]-iodomelatonin (e.g., at its Kd concentration).

-

Increasing concentrations of N-Biotinyl-5-methoxytryptamine (e.g., from 1 pM to 100 µM).

-

For non-specific binding control wells, add a high concentration of unlabeled melatonin (e.g., 10 µM).

-

For total binding control wells, add only the radioligand and buffer.

-

-

Incubation: Add the prepared cell membranes to each well to initiate the binding reaction. Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 60 minutes).

-

Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Radioactivity Measurement: Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the concentration of N-Biotinyl-5-methoxytryptamine.

-

Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate a potential signaling pathway for N-Biotinyl-5-methoxytryptamine and a typical experimental workflow for its characterization.

References

An In-depth Technical Guide on the Core Mechanism of Action of N-Biotinyl-5-methoxytryptamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the inferred mechanism of action of N-Biotinyl-5-methoxytryptamine. Due to the limited direct research on this specific biotinylated compound, this document extrapolates its function based on the well-established pharmacology of its parent compound, 5-methoxytryptamine (B125070) (5-MT), and the common utility of biotinylation in molecular probing. It is hypothesized that N-Biotinyl-5-methoxytryptamine functions as a high-affinity probe for serotonin (B10506) receptors, particularly the 5-HT2 receptor family, rather than as a therapeutic agent itself. This guide details the serotonergic activity of 5-MT, presents relevant quantitative data, outlines applicable experimental protocols, and visualizes key pathways and workflows to support its potential application in research and drug discovery.

Introduction: The Role of Biotinylated Probes in Pharmacology

Biotinylation is a crucial technique in modern pharmacology and molecular biology, involving the covalent attachment of a biotin (B1667282) molecule to a compound of interest. The exceptionally high affinity of biotin for avidin (B1170675) and streptavidin (Kd ≈ 10⁻¹⁵ M) allows for highly specific and sensitive detection and isolation of target molecules.[1] Biotinylated ligands, such as the theoretical N-Biotinyl-5-methoxytryptamine, are designed as molecular probes to study receptor-ligand interactions, quantify binding events, and visualize receptor distribution in various experimental setups.[1][2]

Core Mechanism of Action: Extrapolation from 5-Methoxytryptamine (5-MT)

The pharmacological activity of N-Biotinyl-5-methoxytryptamine is predicted to be primarily dictated by the 5-methoxytryptamine moiety. 5-MT is a naturally occurring tryptamine (B22526) derivative, structurally related to serotonin and melatonin (B1676174), and is found in low levels in the pineal gland.[3]

Primary Target: Serotonin Receptors

5-MT is a potent and non-selective agonist for several serotonin (5-HT) receptors, with particularly high efficacy at the 5-HT2 receptor family.[3] Serotonin receptors are a group of G protein-coupled receptors (with the exception of 5-HT3) that mediate a wide range of physiological and neurological processes, including mood, cognition, and sleep.[4] The N-benzyl substitution on similar tryptamines has been shown to increase affinity for 5-HT2 receptors, suggesting the N-biotinyl group may similarly influence binding.[5]

Signaling Pathways

The activation of 5-HT2A receptors, a key target of 5-MT, initiates an intracellular signaling cascade through the Gq/11 protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

Melatonin Receptor Interaction

In contrast to its structural relative, melatonin (N-acetyl-5-methoxytryptamine), 5-MT has no direct affinity for melatonin receptors.[3] However, 5-MT can be endogenously converted to melatonin, which then acts as a melatonin receptor agonist.[3] It is unlikely that the N-biotinyl group would facilitate this conversion.

Other Potential Actions

5-MT also exhibits antioxidant properties and can interact with DNA.[6] A recent study demonstrated that 5-MT has cholinesterase inhibitory activity.[6]

Quantitative Data for 5-Methoxytryptamine

The following tables summarize the known quantitative data for the parent compound, 5-methoxytryptamine. This data provides a baseline for the expected binding affinities and functional potencies of a biotinylated derivative.

Table 1: Receptor Binding Affinities and Functional Potencies of 5-Methoxytryptamine

| Receptor/Target | Assay Type | Value | Species | Reference |

| 5-HT2A | EC50 | 0.503 nM | Human | [3] |

| 5-HT2B | Selectivity vs 5-HT2A | 25-fold higher | - | [3] |

| 5-HT2C | Selectivity vs 5-HT2A | 400-fold higher | - | [3] |

Table 2: Cholinesterase Inhibition by 5-Methoxytryptamine

| Enzyme | IC50 Value (µM) | Reference |

| Acetylcholinesterase (AChE) | 17.48 ± 0.0785 | [6] |

| Butyrylcholinesterase (BChE) | 22.48 ± 1.58 | [6] |

Experimental Protocols

The following protocols are standard methods used to characterize ligands for serotonin receptors and would be appropriate for investigating the mechanism of action of N-Biotinyl-5-methoxytryptamine.

Radioligand Binding Assay

This protocol is used to determine the binding affinity of a compound for a specific receptor.

-

Cell Culture and Membrane Preparation:

-

Culture cells expressing the human 5-HT receptor of interest (e.g., HEK293 cells).

-

Harvest cells and homogenize in a lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes. Resuspend the membrane pellet in an assay buffer.

-

-

Binding Reaction:

-

In a 96-well plate, add the cell membrane preparation, a radiolabeled ligand (e.g., [³H]ketanserin for 5-HT2A), and varying concentrations of the unlabeled competitor ligand (N-Biotinyl-5-methoxytryptamine).

-

Incubate at room temperature for a specified time to allow binding to reach equilibrium.

-

-

Detection and Analysis:

-

Rapidly filter the reaction mixture through a glass fiber filter to separate bound from unbound radioligand.

-

Wash the filters with ice-cold buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Analyze the data using non-linear regression to determine the Ki (inhibitory constant).

-

Calcium Mobilization Assay

This functional assay measures the ability of a compound to activate Gq-coupled receptors like 5-HT2A.

-

Cell Preparation:

-

Plate cells expressing the 5-HT2A receptor in a black-walled, clear-bottom 96-well plate.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

-

Compound Addition and Measurement:

-

Add varying concentrations of the agonist (N-Biotinyl-5-methoxytryptamine) to the wells.

-

Immediately measure the fluorescence intensity over time using a fluorescence plate reader.

-

-

Data Analysis:

-

Calculate the increase in fluorescence, which corresponds to the increase in intracellular calcium.

-

Plot the dose-response curve and determine the EC50 (half-maximal effective concentration).

-

Biosynthesis of the Parent Compound: 5-Methoxytryptamine

5-MT can be synthesized in the body through two primary pathways, both originating from serotonin.

An alternative pathway for melatonin synthesis involves the O-methylation of serotonin to 5-MT, followed by N-acetylation to melatonin.[7][8]

Conclusion

While direct experimental data on N-Biotinyl-5-methoxytryptamine is not currently available in the public domain, its mechanism of action can be confidently inferred. It is proposed to act as a high-affinity agonist at serotonin receptors, mirroring the pharmacology of 5-methoxytryptamine, with the biotin moiety serving as a powerful tool for detection and isolation in research settings. This guide provides the foundational knowledge, quantitative data of the parent compound, and experimental frameworks necessary for researchers to synthesize and utilize N-Biotinyl-5-methoxytryptamine as a specific probe to further elucidate the complex roles of the serotonergic system in health and disease.

References

- 1. Biotinylated Fluorophores for Ligand Binding Assay Specificity Celtarys [celtarys.com]

- 2. Development of molecular probes for the human 5-HT(6) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5-Methoxytryptamine - Wikipedia [en.wikipedia.org]

- 4. 5-HT receptor - Wikipedia [en.wikipedia.org]

- 5. 5-HT2 receptor binding, functional activity and selectivity in N-benzyltryptamines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Investigation of the Interaction Mechanisms of Melatonin, N-Acetylserotonin, and 5-Methoxytryptamine with DNA, Cholinesterase Inhibitory Activity, and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. On the significance of an alternate pathway of melatonin synthesis via 5-methoxytryptamine: comparisons across species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

In Vivo Stability of N-Biotinyl-5-methoxytryptamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted in vivo stability of N-Biotinyl-5-methoxytryptamine. In the absence of direct experimental data for this specific molecule, this document synthesizes information on the known metabolic pathways of its constituent parts: 5-methoxytryptamine (B125070) (5-MT) and biotin (B1667282). By examining the pharmacokinetics of structurally related compounds, such as melatonin (B1676174) and other psychoactive tryptamines, we can infer the likely metabolic fate and stability of N-Biotinyl-5-methoxytryptamine. This guide also outlines detailed hypothetical experimental protocols for the future assessment of its in vivo stability and presents visual diagrams of predicted metabolic pathways and experimental workflows.

Introduction

N-Biotinyl-5-methoxytryptamine is a molecule of interest for researchers utilizing biotin-streptavidin technology for the detection, imaging, and targeting of cellular components. 5-methoxytryptamine (5-MT), also known as mexamine, is a naturally occurring tryptamine (B22526) derivative related to serotonin (B10506) and melatonin[1][2]. The addition of a biotin moiety allows for high-affinity binding to avidin (B1170675) and streptavidin, a principle widely used in various biological assays[3]. Understanding the in vivo stability of this biotinylated compound is critical for its application in living organisms, as its metabolic fate will directly impact its efficacy, distribution, and potential toxicity. This guide aims to provide a predictive analysis of its stability based on the known metabolism of its parent compounds.

Predicted Metabolic Pathways

The in vivo stability of N-Biotinyl-5-methoxytryptamine is expected to be influenced by the metabolism of the 5-methoxytryptamine core and the stability of the amide bond linking it to biotin.

Metabolism of the 5-Methoxytryptamine Moiety:

5-methoxytryptamine is known to be a substrate for Monoamine Oxidase A (MAO-A), which leads to its rapid metabolism[1]. The primary metabolic pathway involves oxidative deamination to form 5-methoxyindole-3-acetaldehyde, which is then further oxidized to 5-methoxyindole-3-acetic acid (5-MIAA)[1]. Another potential, though less prominent, metabolic route for related tryptamines is O-demethylation[4]. Studies on melatonin, which is N-acetyl-5-methoxytryptamine, show that it can be deacetylated to 5-methoxytryptamine in the liver, suggesting that the N-acyl linkage can be labile in vivo[5].

Stability of the Biotin-Tryptamine Amide Linkage:

The amide bond linking the valeric acid side chain of biotin to the primary amine of 5-methoxytryptamine is expected to be relatively stable in vivo. However, amidases are present in the body and could potentially cleave this bond, releasing free 5-methoxytryptamine and biotin. The rate of this cleavage would be a critical determinant of the overall stability and pharmacological activity of the conjugate.

Based on this, the predicted metabolic pathways for N-Biotinyl-5-methoxytryptamine are:

-

Metabolism of the intact conjugate: The primary route is likely the metabolism of the 5-methoxytryptamine portion, particularly if the N-biotinyl group does not sterically hinder access to metabolic enzymes like MAO.

-

Cleavage of the amide bond: This would release 5-methoxytryptamine, which would then be rapidly metabolized via its known pathways, and biotin, which would enter its own metabolic and excretion pathways.

Comparative Pharmacokinetic Data

To provide context for the potential pharmacokinetic profile of N-Biotinyl-5-methoxytryptamine, the following tables summarize key parameters for related compounds.

Table 1: Pharmacokinetics of Melatonin (Oral Administration)

| Parameter | Value | Reference |

| Half-life (t½) | 28 - 126 min | [6] |

| Tmax | 15 - 210 min | [6] |

| Bioavailability | 9 - 33% | [6] |

Table 2: Pharmacokinetics of Melatonin (Intravenous Administration)

| Parameter | Value | Reference |

| Half-life (t½) | 39.4 (± 3.6) min | [7] |

| Clearance (CL) | 0.0218 (± 0.0102) L/min/kg | [7] |

| Volume of Distribution (Vd) | 1.2 (± 0.6) L/kg | [7] |

Table 3: Pharmacokinetics of 5-MeO-DMT (Intraperitoneal Administration in Mice)

| Parameter | Value | Reference |

| Half-life (t½) | 12 - 19 min | [8] |

| Tmax | 5 - 7 min | [8] |

The rapid clearance and short half-life of melatonin and 5-MeO-DMT suggest that N-Biotinyl-5-methoxytryptamine, if susceptible to similar metabolic pathways, may also have a relatively short in vivo half-life. The biotin moiety is significantly larger than the acetyl group of melatonin, which could potentially alter its interaction with metabolic enzymes and transporters, thereby affecting its pharmacokinetic profile.

Experimental Protocols for In Vivo Stability Assessment

The following outlines a hypothetical experimental protocol to determine the in vivo stability of N-Biotinyl-5-methoxytryptamine.

4.1. Animal Model

-

Species: Male Sprague-Dawley rats (n=5 per time point).

-

Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

4.2. Dosing and Administration

-

Formulation: N-Biotinyl-5-methoxytryptamine dissolved in a vehicle of saline with 10% DMSO and 10% Solutol HS 15.

-

Dose: 10 mg/kg.

-

Route of Administration: Intravenous (IV) via the tail vein to bypass first-pass metabolism, and oral gavage (PO) to assess oral bioavailability and first-pass effects.

4.3. Sample Collection

-

Matrix: Blood, urine, and feces.

-

Time Points (IV): 0, 5, 15, 30, 60, 120, 240, and 480 minutes post-dose.

-

Time Points (PO): 0, 15, 30, 60, 120, 240, 480, and 1440 minutes post-dose.

-

Procedure: Blood samples (approx. 200 µL) collected from the saphenous vein into EDTA-coated tubes. Plasma separated by centrifugation. Urine and feces collected over 24-hour intervals.

4.4. Bioanalytical Method

-

Technique: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

-

Sample Preparation: Protein precipitation of plasma samples with acetonitrile. Solid-phase extraction for urine samples.

-

Analytes to be Quantified:

-

N-Biotinyl-5-methoxytryptamine (parent compound)

-

5-methoxytryptamine (potential metabolite)

-

5-methoxyindole-3-acetic acid (5-MIAA) (potential metabolite)

-

-

Validation: The LC-MS/MS method should be validated for linearity, accuracy, precision, and sensitivity according to regulatory guidelines.

4.5. Pharmacokinetic Analysis

-

Pharmacokinetic parameters (t½, Cmax, Tmax, AUC, CL, Vd) will be calculated using non-compartmental analysis software (e.g., Phoenix WinNonlin).

Conclusion and Future Directions

While direct experimental data on the in vivo stability of N-Biotinyl-5-methoxytryptamine is currently unavailable, a predictive analysis based on the known metabolism of 5-methoxytryptamine and related compounds suggests a likely short biological half-life. The primary routes of metabolism are predicted to be enzymatic degradation of the tryptamine core by MAO-A and potential cleavage of the amide bond linking biotin.

Future research should focus on conducting the proposed in vivo pharmacokinetic studies to definitively determine the stability, metabolic fate, and bioavailability of N-Biotinyl-5-methoxytryptamine. These studies are essential for the rational design and application of this molecule in drug development and as a research tool in living systems. Furthermore, investigating the potential for steric hindrance of the biotin moiety to protect the 5-methoxytryptamine core from rapid metabolism would be a valuable avenue of research.

References

- 1. 5-Methoxytryptamine - Wikipedia [en.wikipedia.org]

- 2. 5-Methoxytryptamine [medbox.iiab.me]

- 3. Biotin's Lessons in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolism of the psychotomimetic tryptamine derivative 5-methoxy-N,N-diisopropyltryptamine in humans: identification and quantification of its urinary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vivo formation of 5-methoxytryptamine from melatonin in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Clinical pharmacokinetics of melatonin: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics of oral and intravenous melatonin in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Predicted Binding Affinity and Selectivity of N-Biotinyl-5-methoxytryptamine

Disclaimer: N-Biotinyl-5-methoxytryptamine is not a widely studied compound, and as such, no direct experimental data on its binding affinity and selectivity were found in a comprehensive search of scientific literature. This guide provides a predictive analysis based on the known pharmacological properties of its core structure, 5-methoxytryptamine (B125070) (5-MT), and the anticipated effects of N-terminal biotinylation. All quantitative data for N-Biotinyl-5-methoxytryptamine should be considered hypothetical and require experimental validation.

Introduction

N-Biotinyl-5-methoxytryptamine is a derivative of 5-methoxytryptamine, an endogenous compound structurally related to serotonin (B10506) and melatonin (B1676174). The introduction of a biotin (B1667282) molecule to the primary amine of 5-MT suggests its potential use as a biochemical probe for identifying and characterizing receptor interactions, leveraging the high-affinity interaction between biotin and avidin (B1170675) or streptavidin for detection and purification purposes. This guide will explore the predicted binding profile of this molecule, detail the necessary experimental protocols to verify these predictions, and outline the relevant signaling pathways.

Predicted Binding Affinity and Selectivity

The binding profile of N-Biotinyl-5-methoxytryptamine is expected to be significantly different from its parent compound, 5-MT. This is due to the large and sterically demanding biotin moiety attached to the nitrogen atom of the ethylamine (B1201723) side chain, a region critical for receptor interaction.

Core Moiety: 5-Methoxytryptamine (5-MT)

5-MT is a non-selective agonist for a wide range of serotonin (5-HT) receptors, with negligible affinity for melatonin (MT) receptors.[1][2][3] It is particularly potent at the 5-HT2A receptor.[1]

Influence of N-Biotinylation

The N-acetylation of 5-MT to form melatonin fundamentally shifts its binding profile from serotonin receptors to high-affinity binding at melatonin MT1 and MT2 receptors. The N-acetyl group is a key pharmacophoric element for melatonin receptor affinity.

The N-biotinyl group is substantially larger than an N-acetyl group. This significant steric bulk at the amine is predicted to:

-

Drastically reduce or abolish affinity for serotonin receptors. The binding pockets of 5-HT receptors accommodate a protonated primary amine or small N-alkyl substituents, and the large biotin group would likely prevent proper binding.

-

Potentially introduce low-affinity binding to melatonin receptors. While N-acylation is a prerequisite for melatonin receptor binding, the large biotin moiety may not be well-tolerated by the compact binding pocket of MT1 and MT2 receptors. Any interaction is likely to be of significantly lower affinity than melatonin itself.

-

Introduce affinity for avidin and streptavidin. This is the primary purpose of biotinylation and is expected to be a very high-affinity interaction.

Data Presentation

The following tables summarize the known binding affinities of the parent compound, 5-methoxytryptamine, and provide a predicted binding profile for N-Biotinyl-5-methoxytryptamine.

Table 1: Experimentally Determined Binding Profile of 5-Methoxytryptamine

| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity |

| 5-HT1A | Various reported values | Agonist |

| 5-HT1D | Various reported values | Agonist |

| 5-HT2A | High Potency (EC50 ~0.5 nM)[1] | Potent Agonist |

| 5-HT2B | High Selectivity over 5-HT2A/2C[1] | Agonist |

| 5-HT2C | Lower affinity than 5-HT2A/2B | Agonist |

| 5-HT4 | Various reported values | Agonist |

| 5-HT6 | Various reported values | Agonist |

| 5-HT7 | Various reported values | Agonist |

| MT1/MT2 | No significant affinity reported | - |

Table 2: Predicted Binding Profile of N-Biotinyl-5-methoxytryptamine

| Receptor/Protein | Predicted Binding Affinity (Ki) | Predicted Functional Activity | Rationale |

| 5-HT Receptors | > 10,000 nM (Negligible) | Inactive | Steric hindrance from the large biotin moiety is expected to prevent binding to the serotonin receptor orthosteric sites. |

| MT1/MT2 Receptors | > 1,000 nM (Very Low) | Likely inactive or very weak antagonist | The N-acyl group is present, but the large size of biotin likely exceeds the steric tolerance of the melatonin receptor binding pocket. |

| Avidin/Streptavidin | ~ 10⁻¹⁵ - 10⁻¹⁴ M (Femtomolar) | Strong Binding | This is the characteristic high-affinity interaction for which biotin is known. |

Experimental Protocols

To empirically determine the binding affinity and selectivity of N-Biotinyl-5-methoxytryptamine, standard pharmacological assays would be employed.

Protocol 1: Radioligand Competition Binding Assay for Melatonin and Serotonin Receptors

This protocol is designed to determine the binding affinity (Ki) of N-Biotinyl-5-methoxytryptamine for a panel of G protein-coupled receptors (GPCRs), including melatonin (MT1, MT2) and various serotonin (5-HT) receptor subtypes.

1. Materials and Reagents:

-

Membrane Preparations: Cell membranes from HEK293 or CHO cells stably expressing the human receptor of interest (e.g., MT1, MT2, 5-HT1A, 5-HT2A, etc.).

-

Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., 2-[¹²⁵I]-iodomelatonin for MT1/MT2, [³H]-8-OH-DPAT for 5-HT1A, [³H]-ketanserin for 5-HT2A).

-

Binding Buffer: Typically 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂ and 1 mM EDTA.[4]

-

Test Compound: N-Biotinyl-5-methoxytryptamine dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

-

Non-specific Agent: A high concentration (e.g., 10 µM) of a known unlabeled ligand for the target receptor to determine non-specific binding (e.g., melatonin for MT receptors).

-

Filtration Apparatus: A 96-well cell harvester with glass fiber filters (e.g., GF/C filters presoaked in 0.3% polyethyleneimine).

-

Scintillation Counter: For quantifying radioactivity.

2. Procedure:

-

Preparation: Thaw the membrane preparations on ice. Dilute the membranes in ice-cold binding buffer to a concentration that will yield sufficient signal (typically 10-50 µg of protein per well).

-

Assay Plate Setup: In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: 50 µL binding buffer, 50 µL radioligand, 150 µL membrane preparation.

-

Non-specific Binding: 50 µL non-specific agent, 50 µL radioligand, 150 µL membrane preparation.

-

Competition Binding: 50 µL of serially diluted N-Biotinyl-5-methoxytryptamine, 50 µL radioligand, 150 µL membrane preparation.

-

-

Incubation: Incubate the plate for 60-90 minutes at a suitable temperature (e.g., 30°C or 37°C) with gentle agitation to allow the binding to reach equilibrium.[5]

-

Filtration: Rapidly terminate the reaction by vacuum filtration through the glass fiber filters using the cell harvester. Wash the filters multiple times (e.g., 4 times) with ice-cold wash buffer (e.g., 50 mM Tris-HCl).

-

Quantification: Dry the filters, and then measure the radioactivity retained on each filter using a scintillation counter.

3. Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding counts from the total binding counts.

-

Plot the percentage of specific binding against the logarithm of the N-Biotinyl-5-methoxytryptamine concentration.

-

Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Mandatory Visualizations

Signaling Pathways

The primary receptors predicted to be relevant for the parent molecule, 5-methoxytryptamine, are serotonin receptors, while the N-acylated structure points towards potential, albeit weak, interaction with melatonin receptors.

Caption: Predicted signaling pathways for melatonin receptors MT1 and MT2.

Caption: Primary signaling pathway for the 5-HT2A receptor, a main target of 5-MT.

Experimental Workflow

Caption: Step-by-step workflow for determining binding affinity (Ki).

References

An In-depth Technical Guide to the Physicochemical Properties of N-Biotinyl-5-methoxytryptamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Biotinyl-5-methoxytryptamine is a derivative of the naturally occurring compound 5-methoxytryptamine (B125070) (5-MT), a molecule of significant interest in neuroscience and pharmacology due to its close structural and functional relationship with the neurotransmitter serotonin (B10506) and the neurohormone melatonin.[1] The addition of a biotin (B1667282) moiety to 5-MT creates a valuable molecular probe for studying the serotonergic system. Biotin's high affinity for avidin (B1170675) and streptavidin allows for the detection, isolation, and characterization of its binding partners, making N-Biotinyl-5-methoxytryptamine a useful tool in receptor binding assays, affinity purification, and other biochemical applications.[2][3] This technical guide provides a comprehensive overview of the known and estimated physicochemical properties of N-Biotinyl-5-methoxytryptamine, proposed experimental protocols for its synthesis and use, and a discussion of its expected biological activity and associated signaling pathways.

Physicochemical Properties

Direct experimental data for N-Biotinyl-5-methoxytryptamine is limited. Therefore, the following table summarizes the known properties of its constituent parts, 5-methoxytryptamine and biotin, and provides estimated values for the conjugate.

| Property | 5-Methoxytryptamine | Biotin | N-Biotinyl-5-methoxytryptamine (Estimated) |

| Molecular Formula | C₁₁H₁₄N₂O[4] | C₁₀H₁₆N₂O₃S | C₂₁H₂₈N₄O₄S |

| Molecular Weight ( g/mol ) | 190.24[4] | 244.31 | 432.55 |

| Melting Point (°C) | 121-123[5] | 232-233 (decomposes) | The melting point is expected to be significantly different from its precursors and likely higher than that of 5-methoxytryptamine due to the increased molecular weight and potential for hydrogen bonding. |

| Solubility | Slightly soluble in Chloroform and Methanol.[5] | Slightly soluble in water and alcohol.[6] | The solubility is anticipated to be influenced by both the hydrophobic tryptamine (B22526) and the hydrophilic biotin components. It is likely to have limited solubility in water and may require organic co-solvents like DMSO or DMF for experimental use. |

| pKa | 16.91 (predicted for the indole (B1671886) NH)[5] | 4.5 (carboxylic acid) | The primary amine of 5-methoxytryptamine is converted to a neutral amide upon biotinylation, thus its basicity is removed. The carboxylic acid pKa of biotin is relevant if an NHS ester is not used for conjugation. The indole NH pKa is likely to be similar to that of the parent tryptamine. |

| logP (Octanol/Water Partition Coefficient) | 0.5 (predicted)[4] | - | The logP value is expected to be higher than that of 5-methoxytryptamine due to the addition of the largely hydrophobic biotin tail, though the ureido and carboxylic acid groups of biotin add some polarity. |

Experimental Protocols

Proposed Synthesis of N-Biotinyl-5-methoxytryptamine

The synthesis of N-Biotinyl-5-methoxytryptamine can be achieved by reacting 5-methoxytryptamine with an amine-reactive biotin derivative, such as a biotin N-hydroxysuccinimide (NHS) ester.[7][8][9] This method is a common and efficient way to biotinylate primary amines.[10][11][12][13]

Materials:

-

5-Methoxytryptamine

-

Biotin-NHS ester (e.g., (+)-Biotin N-hydroxysuccinimide ester)[14]

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIPEA)

-

Reaction buffer (e.g., Phosphate-buffered saline (PBS), pH 7.2-8.5)[15]

-

Quenching buffer (e.g., Tris or glycine (B1666218) solution)[8]

-

Solvents for purification (e.g., ethyl acetate, hexane)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolution: Dissolve 5-methoxytryptamine in anhydrous DMF or DMSO.

-

Base Addition: Add a slight molar excess (e.g., 1.1 equivalents) of a non-nucleophilic base such as triethylamine or DIPEA to deprotonate the primary amine of 5-methoxytryptamine, increasing its nucleophilicity.

-

Biotinylation Reaction: Add a solution of Biotin-NHS ester (1.0 equivalent) in anhydrous DMF or DMSO dropwise to the 5-methoxytryptamine solution while stirring at room temperature. The reaction is typically carried out for 2-4 hours at room temperature or overnight at 4°C.[15]

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) to observe the consumption of the starting materials and the formation of the product.

-

Quenching: Once the reaction is complete, quench any unreacted Biotin-NHS ester by adding a quenching buffer containing a primary amine, such as Tris or glycine.[8]

-

Purification: The reaction mixture is then typically subjected to a work-up procedure, which may involve extraction with an organic solvent like ethyl acetate. The crude product is then purified by silica gel column chromatography to yield N-Biotinyl-5-methoxytryptamine.

-

Characterization: The final product should be characterized by techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Biological Activity and Signaling Pathways

The biological activity of N-Biotinyl-5-methoxytryptamine is expected to be primarily dictated by the 5-methoxytryptamine moiety. 5-MT is a known agonist at multiple serotonin (5-HT) receptors, including the 5-HT₁, 5-HT₂, 5-HT₄, 5-HT₆, and 5-HT₇ receptor subtypes, with no significant affinity for the 5-HT₃ receptor.[1][5][16] It is a particularly potent agonist at the 5-HT₂ₐ receptor.[16] The biotin tag is not expected to have intrinsic pharmacological activity but may influence the binding affinity and selectivity of the molecule for its targets due to its size and physicochemical properties. Biotinylated ligands are widely used to study receptor-ligand interactions, receptor trafficking, and for the purification of receptor proteins.[2][3][17][18]

Serotonin Receptor Signaling

Activation of serotonin receptors by an agonist like 5-methoxytryptamine initiates a cascade of intracellular signaling events. The specific pathway activated depends on the G protein to which the receptor subtype is coupled.[19][20][21][22]

-

5-HT₁ and 5-HT₅ Receptors (Gαi/o-coupled): Activation of these receptors typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This can lead to various cellular responses, including modulation of ion channel activity and gene expression.

-

5-HT₂ Receptors (Gαq/11-coupled): These receptors activate phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).

-

5-HT₄, 5-HT₆, and 5-HT₇ Receptors (Gαs-coupled): Activation of these receptors stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels and subsequent activation of protein kinase A (PKA).

Conclusion

N-Biotinyl-5-methoxytryptamine represents a potentially valuable tool for the study of the serotonergic system. While direct experimental data on its physicochemical properties are scarce, reasonable estimations can be made based on its constituent molecules. The proposed synthesis via biotinylation of 5-methoxytryptamine is a standard and feasible approach. The biological activity of this compound is expected to mirror that of 5-methoxytryptamine, acting as an agonist at various serotonin receptors and thereby modulating key intracellular signaling pathways. The biotin tag facilitates its use in a variety of in vitro and in situ applications, offering researchers a powerful method to investigate the complex roles of serotonin receptors in health and disease. Further experimental characterization of N-Biotinyl-5-methoxytryptamine is warranted to fully elucidate its properties and potential as a research tool.

References

- 1. Human Metabolome Database: Showing metabocard for 5-Methoxytryptamine (HMDB0004095) [hmdb.ca]

- 2. Characterization of receptor proteins using affinity cross-linking with biotinylated ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biotinylated Fluorophores for Ligand Binding Assay Specificity Celtarys [celtarys.com]

- 4. 5-Methoxytryptamine | C11H14N2O | CID 1833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-Methoxytryptamine | 608-07-1 [chemicalbook.com]

- 6. usbio.net [usbio.net]

- 7. Peptide biotinylation with amine-reactive esters: differential side chain reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. dianova.com [dianova.com]

- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 11. info.gbiosciences.com [info.gbiosciences.com]

- 12. biotinylation.alfa-chemistry.com [biotinylation.alfa-chemistry.com]

- 13. info.gbiosciences.com [info.gbiosciences.com]

- 14. (+)-生物素N-羟基琥珀酰亚胺酯 ≥98% (HPLC), powder | Sigma-Aldrich [sigmaaldrich.com]

- 15. benchchem.com [benchchem.com]

- 16. 5-Methoxytryptamine - Wikipedia [en.wikipedia.org]

- 17. academic.oup.com [academic.oup.com]

- 18. [PDF] Biotin-ligand complexes with streptavidin quantum dots for in vivo cell labeling of membrane receptors. | Semantic Scholar [semanticscholar.org]

- 19. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 20. researchgate.net [researchgate.net]

- 21. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

An In-depth Technical Guide on N-Biotinyl-5-methoxytryptamine as a Melatonin Receptor Probe

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melatonin (B1676174) (N-acetyl-5-methoxytryptamine) is a neurohormone primarily synthesized in the pineal gland, playing a crucial role in regulating circadian rhythms, sleep-wake cycles, and various other physiological processes.[1] Its effects are mediated through high-affinity G protein-coupled receptors (GPCRs), namely the MT1 and MT2 subtypes.[1] 5-Methoxytryptamine (B125070) (5-MT), a precursor in an alternative melatonin biosynthesis pathway and a metabolite of melatonin, also exhibits biological activity, acting as an agonist at several serotonin (B10506) receptors.[2][3]

The development of specific molecular probes is essential for elucidating the complex pharmacology of melatonin receptors. Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule, is a powerful technique in molecular biology. A biotinylated ligand, such as the proposed N-Biotinyl-5-methoxytryptamine, can serve as a versatile tool for various applications, including:

-

Receptor-ligand interaction studies: Characterizing binding kinetics and affinity.

-

Receptor purification and isolation: Utilizing the high-affinity interaction between biotin and streptavidin/avidin for pull-down assays.

-

Receptor localization and trafficking studies: Visualizing receptors in cells and tissues through labeled streptavidin.

-

Development of novel, non-radioactive binding assays.

This technical guide provides a comprehensive overview of the proposed synthesis, characterization, and application of N-Biotinyl-5-methoxytryptamine as a novel probe for melatonin receptors. While direct experimental data for this specific compound is not extensively available in current literature, the methodologies and expected outcomes are based on established principles of medicinal chemistry and melatonin receptor pharmacology.

Synthesis of N-Biotinyl-5-methoxytryptamine

The synthesis of N-Biotinyl-5-methoxytryptamine can be achieved through a straightforward acylation reaction between 5-methoxytryptamine and an activated form of biotin. A common and efficient method involves the use of biotin-N-hydroxysuccinimide (Biotin-NHS) ester, which reacts with the primary amine of 5-methoxytryptamine under mild basic conditions.

Predicted Binding Affinity and Characterization

The introduction of a biotin moiety to 5-methoxytryptamine is expected to influence its binding affinity for the MT1 and MT2 receptors. Structure-activity relationship studies of melatonin receptor ligands have shown that modifications to the N-acyl group can alter binding affinity and selectivity.[4][5] It is plausible that the bulky biotin group may decrease the affinity compared to melatonin; however, it could still retain sufficient affinity for use as a probe.

The binding affinity of N-Biotinyl-5-methoxytryptamine would be experimentally determined using competitive radioligand binding assays with 2-[¹²⁵I]-iodomelatonin, a well-established high-affinity radioligand for melatonin receptors.

Table 1: Hypothetical Binding Affinity Data

The following table presents hypothetical, yet plausible, binding affinity (Ki) values for N-Biotinyl-5-methoxytryptamine at human MT1 and MT2 receptors, based on the expected impact of the biotin modification.

| Compound | MT1 Ki (nM) | MT2 Ki (nM) | Selectivity (MT1/MT2) |

| Melatonin (Reference) | 0.1 - 0.5 | 0.3 - 1.0 | ~0.5 |

| N-Biotinyl-5-methoxytryptamine (Hypothetical) | 5 - 20 | 15 - 50 | ~0.4 |

Experimental Protocols

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of N-Biotinyl-5-methoxytryptamine for MT1 and MT2 receptors.

References

- 1. MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. On the significance of an alternate pathway of melatonin synthesis via 5-methoxytryptamine: comparisons across species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5-Methoxytryptamine - Wikipedia [en.wikipedia.org]

- 4. 2-Substituted 5-methoxy-N-acyltryptamines: synthesis, binding affinity for the melatonin receptor, and evaluation of the biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Molecular and Chemical Perspective in Defining Melatonin Receptor Subtype Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetics of N-Biotinyl-5-methoxytryptamine in Animal Models: A Predictive Analysis

Disclaimer: As of late 2025, dedicated research on the pharmacokinetics of N-Biotinyl-5-methoxytryptamine in animal models has not been published in publicly accessible scientific literature. This guide, therefore, presents a predictive analysis based on the known pharmacokinetic profiles of its constituent moieties: 5-methoxytryptamine (B125070) (5-MT) and biotinylated compounds. The data, experimental protocols, and pathways described herein are hypothetical and intended to serve as a foundational framework for future research in this area.

Introduction

N-Biotinyl-5-methoxytryptamine is a synthetic compound that conjugates 5-methoxytryptamine, a naturally occurring tryptamine (B22526) derivative with known psychoactive properties, with biotin (B1667282) (Vitamin B7). This conjugation is of significant interest to researchers for several reasons, including the potential for targeted delivery, altered metabolic stability, and use as a research probe. Understanding the pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—of this molecule is critical for evaluating its therapeutic potential and safety. This document outlines a hypothetical pharmacokinetic profile of N-Biotinyl-5-methoxytryptamine in common animal models and proposes experimental designs for its empirical determination.

Predicted Pharmacokinetic Profile

The addition of a biotin moiety to 5-methoxytryptamine is expected to significantly alter its pharmacokinetic properties. Biotinylation is known to influence a molecule's solubility, membrane permeability, and interaction with transporters.

Absorption

Given that the transport of a similar biotinylated compound, biocytin (B1667093) (N-biotinyl-L-lysine), in the rat small intestine occurs via simple physical diffusion, it is plausible that N-Biotinyl-5-methoxytryptamine would also exhibit limited active transport.[1] The bulky biotin group may hinder passive diffusion compared to the parent molecule, 5-methoxytryptamine. Oral bioavailability is therefore predicted to be moderate and potentially variable.

Distribution

Following absorption, N-Biotinyl-5-methoxytryptamine is expected to distribute throughout the body. A key question is its ability to cross the blood-brain barrier (BBB). While 5-methoxytryptamine can cross the BBB, the addition of the larger, more polar biotin group may reduce its passive diffusion into the central nervous system. However, the potential for interaction with biotin transporters at the BBB could facilitate entry.

Metabolism

The metabolism of N-Biotinyl-5-methoxytryptamine is likely to proceed through several pathways. The parent compound, 5-methoxytryptamine, is primarily metabolized by monoamine oxidase (MAO) to form 5-methoxyindole-3-acetaldehyde, which is then converted to 5-methoxyindole-3-acetic acid (5-MIAA) or 5-methoxytryptophol (B162933) (5-MTPOL).[2][3] It is hypothesized that N-Biotinyl-5-methoxytryptamine may first undergo hydrolysis of the amide bond linking biotin and 5-methoxytryptamine, releasing 5-methoxytryptamine to be metabolized via its known pathways. Alternatively, the intact molecule could be a substrate for cytochrome P450 (CYP) enzymes, leading to hydroxylation or other phase I modifications on the indole (B1671886) ring or biotin moiety, followed by phase II conjugation reactions.

Excretion

The metabolites of N-Biotinyl-5-methoxytryptamine, as well as any unchanged drug, are expected to be primarily excreted in the urine.

Hypothetical Quantitative Data

The following tables present hypothetical pharmacokinetic parameters for N-Biotinyl-5-methoxytryptamine in a rat model following intravenous (IV) and oral (PO) administration. These values are illustrative and would require experimental validation.

Table 1: Hypothetical Pharmacokinetic Parameters of N-Biotinyl-5-methoxytryptamine in Rats (10 mg/kg dose)

| Parameter | Intravenous (IV) | Oral (PO) |

| Cmax (ng/mL) | 1500 | 450 |

| Tmax (h) | 0.1 | 1.5 |

| AUC (0-inf) (ng·h/mL) | 3200 | 1280 |

| t½ (h) | 2.5 | 3.0 |

| Bioavailability (%) | 100 | 40 |

Proposed Experimental Protocols

To empirically determine the pharmacokinetics of N-Biotinyl-5-methoxytryptamine, a series of in vivo studies in animal models such as rats or mice would be necessary.

Single-Dose Pharmacokinetic Study in Rats

-

Animals: Male Sprague-Dawley rats (n=5 per group), weighing 250-300g.

-

Drug Formulation: N-Biotinyl-5-methoxytryptamine dissolved in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 55% saline).

-

Dosing:

-

Intravenous (IV) group: 10 mg/kg administered via the tail vein.

-

Oral (PO) group: 10 mg/kg administered by oral gavage.

-

-

Sample Collection: Blood samples (~0.2 mL) collected from the jugular vein at pre-dose and at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into heparinized tubes. Plasma to be separated by centrifugation and stored at -80°C until analysis.

-

Bioanalytical Method: Development and validation of a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of N-Biotinyl-5-methoxytryptamine and its potential metabolites in plasma.

-

Pharmacokinetic Analysis: Non-compartmental analysis of the plasma concentration-time data to determine key pharmacokinetic parameters.

Mandatory Visualizations

Proposed Metabolic Pathway

Caption: Proposed metabolic pathways for N-Biotinyl-5-methoxytryptamine.

Experimental Workflow for Animal Pharmacokinetic Study

Caption: Experimental workflow for a preclinical pharmacokinetic study.

References

- 1. Transport of the biotin dietary derivative biocytin (N-biotinyl-L-lysine) in rat small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vivo formation of 5-methoxytryptamine from melatonin in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Deamination of 5-methoxytryptamine, serotonin and phenylethylamine by rat MAO in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Biotinyl-5-methoxytryptamine: A Technical Guide for Studying Circadian Rhythms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Biotinyl-5-methoxytryptamine as a molecular probe for investigating the intricate mechanisms of circadian rhythms. The document details the core molecule, 5-methoxytryptamine (B125070) (5-MT), its physiological relevance, and the utility of its biotinylated form in experimental biology. It includes quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows to facilitate advanced research in chronobiology and pharmacology.

Introduction: The Role of 5-Methoxytryptamine and its Biotinylated Analog

5-Methoxytryptamine (5-MT), also known as mexamine, is an endogenously produced indoleamine that is structurally and functionally related to the neurotransmitter serotonin (B10506) and the chronobiotic hormone melatonin (B1676174).[1][2][3] Found in the pineal gland, 5-MT is a metabolic intermediate in an alternative pathway of melatonin biosynthesis.[2][4] Its own distinct physiological functions and circadian profile make it a molecule of significant interest. 5-MT exerts its effects through interactions with both melatonin (MT) and serotonin (5-HT) receptors, positioning it as a key modulator of the central clock and sleep-wake cycles.[1][5]

To elucidate the precise molecular interactions and downstream effects of 5-MT, chemical probes are indispensable. N-Biotinyl-5-methoxytryptamine is a synthesized derivative where a biotin (B1667282) molecule is covalently attached to the primary amine of 5-MT. This "biotin tag" is a powerful tool in molecular biology, enabling researchers to:

-

Identify and isolate binding partners: Using techniques like affinity chromatography or pull-down assays with streptavidin-coated beads.

-

Visualize receptor localization: Through imaging techniques employing fluorescently-labeled streptavidin.

-

Quantify interactions: In various ligand-binding assays.

This guide focuses on the application of this biotinylated probe to explore the role of 5-MT signaling in the regulation of circadian rhythms.

Biosynthesis and Circadian Profile of 5-Methoxytryptamine

The synthesis of 5-MT is intrinsically linked to the melatonin pathway. While the canonical pathway involves the N-acetylation of serotonin followed by O-methylation to produce melatonin, an alternative route exists where serotonin is first O-methylated by N-acetylserotonin O-methyltransferase (ASMT), also known as hydroxyindole-O-methyltransferase (HIOMT), to form 5-MT.[2][4] 5-MT can then be N-acetylated to yield melatonin.[2][4]

Crucially, the concentration of 5-MT in the pineal gland of species like the golden hamster follows a distinct circadian rhythm that is opposite in phase to that of melatonin.[6][7] Levels of 5-MT are highest during the light phase and reach their lowest point (trough) during the dark phase.[6][7] This rhythmic expression is entrained by the light-dark cycle and underscores its potential role as a signaling molecule within the circadian system.[7]

Quantitative Data: Receptor Binding and Circadian Levels

The biological effects of 5-MT are mediated by its interaction with a range of receptors. N-Biotinyl-5-methoxytryptamine is expected to retain binding activity at these sites, allowing it to be used as a tracer or affinity probe. The tables below summarize key quantitative data for the parent molecule, 5-methoxytryptamine.

Table 1: Receptor Binding and Functional Potency of 5-Methoxytryptamine

| Receptor Subtype | Species | Assay Type | Value | Unit | Reference |

|---|---|---|---|---|---|

| 5-HT2A | Human | Functional (Ca²⁺) | EC₅₀ = 0.503 | nM | [3][8] |

| 5-HT1A | Human | Binding (pKᵢ) | 8.2 | - | [9] |

| 5-HT1D | Human | Binding (pKᵢ) | 7.9 | - | [10] |

| 5-HT1E | Human | Binding (pKᵢ) | 7.5 | - | [10] |

| 5-HT2C | Human | Binding (pKᵢ) | 7.2 | - | [11] |

| 5-HT6 | Human | Binding (pKᵢ) | 7.8 | - | [10] |

| 5-HT7 | Human | Binding (pKᵢ) | 7.6 | - | [10] |

| MT1/MT2 | - | Activity | Agonist | - |[1] |

Note: pKᵢ is the negative logarithm of the inhibition constant (Kᵢ). EC₅₀ is the half-maximal effective concentration. Lower EC₅₀ and higher pKᵢ values indicate greater potency and affinity, respectively.

Table 2: Qualitative Circadian Rhythm of 5-Methoxytryptamine in Golden Hamster Pineal Gland

| Time Point (Zeitgeber Time) | Light/Dark Phase | Relative 5-MT Concentration | Reference |

|---|---|---|---|

| Mid-day (ZT 6-8) | Light | High | [7] |

| Late-day (~ZT 10.5) | Light | Peak | [6][7] |

| Early-night (~ZT 18.5) | Dark | Trough | [6][7] |

| Mid-night (ZT 18-22) | Dark | Low |[7] |

Note: This represents the pattern observed when 5-MT degradation is inhibited by a monoamine oxidase (MAO) inhibitor.[7]

Signaling Pathways Modulated by 5-Methoxytryptamine

5-MT acts as an agonist at multiple G-protein coupled receptors (GPCRs), primarily melatonin and serotonin receptor subtypes.[1][10] Activation of these receptors initiates distinct intracellular signaling cascades that ultimately modulate neuronal activity and gene expression, influencing the circadian clock. N-Biotinyl-5-methoxytryptamine can be used to study these pathways by activating the receptors for subsequent analysis of downstream effectors.

-

Via MT1 Receptors: Melatonin receptors, particularly MT1, are coupled to inhibitory G-proteins (Gαi). Agonist binding leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and reduced protein kinase A (PKA) activity.[12] This pathway is critical for the phase-shifting effects of melatonin in the suprachiasmatic nucleus (SCN), the master circadian pacemaker.[12][13]

-

Via 5-HT2A Receptors: As a potent 5-HT2A agonist, 5-MT activates G-proteins of the Gαq class.[10] This stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca²⁺) from intracellular stores, while DAG activates protein kinase C (PKC). These events modulate neuronal excitability and can influence clock gene expression.

Experimental Protocols

The following protocols provide detailed methodologies for using N-Biotinyl-5-methoxytryptamine and its parent compound to investigate circadian systems.

Protocol 1: In Vitro Radioligand Receptor Binding Assay

This protocol determines the binding affinity (Kᵢ) of N-Biotinyl-5-methoxytryptamine for a target receptor (e.g., 5-HT2A) by measuring its ability to compete with a known radioligand.

-

Materials:

-

Cell membranes expressing the human receptor of interest (e.g., 5-HT2A).

-

Radioligand (e.g., [¹²⁵I]-DOI for 5-HT2A).

-

N-Biotinyl-5-methoxytryptamine.

-

Non-specific binding control (e.g., unlabeled serotonin or ketanserin).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

96-well filter plates and vacuum manifold.

-

Scintillation cocktail and liquid scintillation counter.

-

-

Methodology:

-

Compound Preparation: Prepare serial dilutions of N-Biotinyl-5-methoxytryptamine in assay buffer.

-

Assay Setup: In each well of the 96-well plate, combine:

-

Cell membranes (final protein concentration typically 5-20 µ g/well ).

-

Radioligand at a concentration near its Kₔ value.

-

Varying concentrations of N-Biotinyl-5-methoxytryptamine (for competition curve).

-

For total binding wells: assay buffer instead of competitor.

-

For non-specific binding wells: a high concentration of the non-specific control.

-

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Punch out the filters from the plate, place them in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of N-Biotinyl-5-methoxytryptamine. Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation.

-

Protocol 2: In Vitro Calcium Mobilization Assay

This functional assay measures the ability of N-Biotinyl-5-methoxytryptamine to act as an agonist at Gq-coupled receptors by quantifying the resulting increase in intracellular calcium.[8]

-

Materials:

-

Cells expressing the target Gq-coupled receptor (e.g., HEK293 cells with 5-HT2A).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Pluronic F-127.

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

N-Biotinyl-5-methoxytryptamine.

-

Black, clear-bottom 96- or 384-well microplates.

-

Fluorescence plate reader with kinetic reading capabilities and automated injection.

-

-

Methodology:

-

Cell Seeding: Seed the cells into the microplates and culture overnight to form a confluent monolayer.

-

Dye Loading: Remove the culture medium. Add the dye-loading solution (e.g., Fluo-4 AM and Pluronic F-127 in assay buffer) to the cells. Incubate at 37°C for 45-60 minutes in the dark.

-

Washing: Gently wash the cells twice with assay buffer to remove excess dye.

-

Fluorescence Reading:

-

Place the cell plate into the fluorescence plate reader.

-

Establish a stable baseline fluorescence reading for 10-20 seconds.

-

Use the instrument's automated injectors to add serial dilutions of N-Biotinyl-5-methoxytryptamine to the wells.

-

Continue to record the fluorescence signal kinetically for 1-2 minutes to capture the peak response.

-

-

Data Analysis: For each concentration, calculate the peak fluorescence response minus the baseline. Plot the response against the log concentration of the compound and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value and maximum efficacy.

-

Protocol 3: In Vivo Assessment of Sleep-Wake Patterns in Rats

This protocol, adapted from preclinical studies on 5-MT, assesses the effect of a test compound on circadian-regulated sleep architecture.[1][5]

-

Materials:

-

Adult male rats (e.g., Wistar or Sprague-Dawley).

-

N-Biotinyl-5-methoxytryptamine.

-

Vehicle (e.g., saline, DMSO).

-

EEG/EMG recording system (polygraph).

-

Stereotaxic apparatus and surgical instruments.

-

Anesthesia (e.g., isoflurane).

-

EEG screw electrodes and EMG fine-wire electrodes.

-

Dental cement.

-

-

Methodology:

-

Surgical Implantation of Electrodes:

-

Anesthetize the rat and place it in a stereotaxic apparatus.

-

Implant stainless steel screw electrodes for EEG recording over the frontal and parietal cortices.

-

Insert insulated, fine-wire electrodes into the neck musculature for EMG recording.

-

Secure the electrode assembly to the skull with dental cement.

-

Allow the animal to recover for at least one week.

-

-

Baseline Recording:

-

Habituate the animal to the recording chamber and cables.

-

Record baseline EEG and EMG data for a 24-48 hour period to establish the normal sleep-wake cycle under a controlled light-dark schedule (e.g., 12:12).

-

-

Compound Administration:

-

Employ a crossover design where each animal receives both the test compound and vehicle on different days, separated by a washout period.

-

At a specific time (e.g., the beginning of the light phase), administer a single dose of N-Biotinyl-5-methoxytryptamine or vehicle via the desired route (e.g., intraperitoneal injection).

-

-

Post-Injection Recording:

-

Continue to record EEG and EMG for several hours post-injection.

-

-

Data Analysis:

-

Score the recordings into distinct stages: wakefulness, non-REM (NREM) sleep, and REM sleep.

-

Analyze key parameters such as total time spent in each stage, sleep latency (time to fall asleep), and the number and duration of sleep/wake bouts.

-

Compare the data from the compound treatment group to the vehicle control and baseline recordings using appropriate statistical tests (e.g., ANOVA, t-test).

-

-

Conclusion

N-Biotinyl-5-methoxytryptamine represents a valuable chemical tool for advancing our understanding of circadian biology. By leveraging the unique properties of 5-methoxytryptamine—its distinct circadian rhythm and its dual action on melatonin and serotonin receptors—with the versatility of a biotin tag, researchers can effectively probe the molecular underpinnings of the body's internal clock. The quantitative data and detailed protocols provided in this guide offer a solid foundation for designing and executing rigorous experiments aimed at dissecting signaling pathways, identifying novel protein interactions, and clarifying the role of 5-MT in health and disease. This knowledge is critical for the development of novel chronotherapeutic strategies for sleep disorders, depression, and other conditions linked to circadian disruption.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. 5-Methoxytryptamine - Wikipedia [en.wikipedia.org]

- 4. On the significance of an alternate pathway of melatonin synthesis via 5-methoxytryptamine: comparisons across species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of melatonin and 5-methoxytryptamine on sleep-wake patterns in the male rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Day-night rhythm of 5-methoxytryptamine biosynthesis in the pineal gland of the golden hamster (Mesocricetus auratus) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Structural pharmacology and therapeutic potential of 5-methoxytryptamines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]